molecular formula C14H19N3O3S2 B2687606 N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohex-3-enecarboxamide CAS No. 1421442-74-1

N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohex-3-enecarboxamide

Cat. No.: B2687606
CAS No.: 1421442-74-1
M. Wt: 341.44
InChI Key: IHNATYVJUMNEDE-UHFFFAOYSA-N
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Description

“N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohex-3-enecarboxamide” is a complex organic compound. It contains a thiazolo[5,4-c]pyridine core, which is a bicyclic system with a five-membered thiazole ring fused to a six-membered pyridine ring . The compound also has a methylsulfonyl group attached to the thiazolo[5,4-c]pyridine core, which could potentially influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic thiazolo[5,4-c]pyridine core, the methylsulfonyl group, and the cyclohex-3-enecarboxamide moiety . The presence of these functional groups could influence the compound’s physical and chemical properties, as well as its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the thiazolo[5,4-c]pyridine core, the methylsulfonyl group, and the cyclohex-3-enecarboxamide moiety . These functional groups could participate in various types of reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, including the presence of the thiazolo[5,4-c]pyridine core, the methylsulfonyl group, and the cyclohex-3-enecarboxamide moiety .

Scientific Research Applications

Enaminones and Heterocyclic Compounds Synthesis

Research on enaminones and their derivatives highlights their potential as precursors for synthesizing a wide range of heterocyclic compounds with antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized, leading to the development of substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and other heterocyclic compounds. These derivatives have shown inhibitory effects on human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, and demonstrated antimicrobial activities. This indicates the versatility of such compounds in developing therapeutic agents (S. Riyadh, 2011).

Microwave-Assisted Synthesis of Heterocyclic Compounds

Another study focused on the microwave-assisted synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, revealing the efficiency of modern techniques in producing compounds with valuable biological activities. These methods provided higher yields in shorter times compared to conventional synthesis methods, underscoring the importance of technological advancements in pharmaceutical chemistry (Ayman M. S. Youssef, Mohamed E. Azab, M. Youssef, 2012).

ALS Inhibitors Development

The design and synthesis of novel ALS (acetolactate synthase) inhibitors highlight the ongoing efforts to find more effective herbicides. Triazolopyrimidinesulfonamide and similar compounds were developed to assess the validity of biophore models, leading to the discovery of compounds with promising herbicidal activities. This research demonstrates the application of chemical synthesis in agriculture, providing leads for new herbicide development (Tianrui Ren, Hongwu Yang, et al., 2000).

Synthesis of Thiazolo[5,4-d]pyrimidines

The synthesis of novel thiazolo[5,4-d]pyrimidines from 2-methylsulphanyl-5-aminothiazole-4-carboxamide showcases the creation of heteroarylthiazolo pyrimidine motifs. These compounds add to the diversity of heterocyclic compounds with potential applications in medicinal chemistry and drug development (G. Chattopadhyay, D. Saha, et al., 2010).

Factor Xa Inhibitor Study

A study on N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as an S4 binding element highlights the exploration of non-amidine factor Xa inhibitors. These compounds demonstrated potent anti-factor Xa activity and provided insights into the molecular interactions critical for designing orally available anticoagulants (N. Haginoya, Syozo Kobayashi, et al., 2004).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-22(19,20)17-8-7-11-12(9-17)21-14(15-11)16-13(18)10-5-3-2-4-6-10/h2-3,10H,4-9H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNATYVJUMNEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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